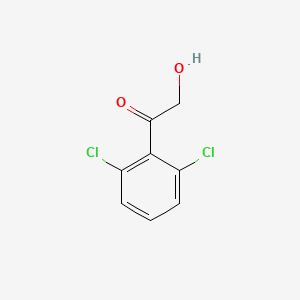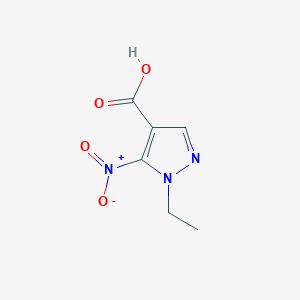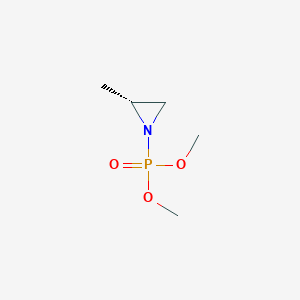
(2R)-1-Dimethoxyphosphoryl-2-methylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-Dimethoxyphosphoryl-2-methylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a dimethoxyphosphoryl group and a methyl group attached to the aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Dimethoxyphosphoryl-2-methylaziridine typically involves the reaction of a suitable precursor with a phosphorylating agent. One common method is the reaction of (2R)-2-methylaziridine with dimethyl phosphite under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-Dimethoxyphosphoryl-2-methylaziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or phosphates.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines or other heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aziridines or other nitrogen-containing heterocycles.
Scientific Research Applications
(2R)-1-Dimethoxyphosphoryl-2-methylaziridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various heterocycles.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitrogen-containing compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (2R)-1-Dimethoxyphosphoryl-2-methylaziridine involves its high reactivity due to the ring strain in the aziridine ring. This strain makes the compound susceptible to nucleophilic attack, leading to ring-opening reactions that form more stable products. The dimethoxyphosphoryl group can also participate in various chemical transformations, further enhancing the compound’s versatility in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-Dimethoxyphosphoryl-2-methylaziridine: The enantiomer of the compound, with similar reactivity but different stereochemistry.
1-Dimethoxyphosphoryl-2-ethylaziridine: A similar compound with an ethyl group instead of a methyl group, affecting its reactivity and applications.
1-Dimethoxyphosphoryl-2-phenylaziridine: Contains a phenyl group, which can influence the compound’s stability and reactivity.
Uniqueness
(2R)-1-Dimethoxyphosphoryl-2-methylaziridine is unique due to its specific stereochemistry and the presence of the dimethoxyphosphoryl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C5H12NO3P |
|---|---|
Molecular Weight |
165.13 g/mol |
IUPAC Name |
(2R)-1-dimethoxyphosphoryl-2-methylaziridine |
InChI |
InChI=1S/C5H12NO3P/c1-5-4-6(5)10(7,8-2)9-3/h5H,4H2,1-3H3/t5-,6?/m1/s1 |
InChI Key |
UILSPYZYUOXRPW-LWOQYNTDSA-N |
Isomeric SMILES |
C[C@@H]1CN1P(=O)(OC)OC |
Canonical SMILES |
CC1CN1P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


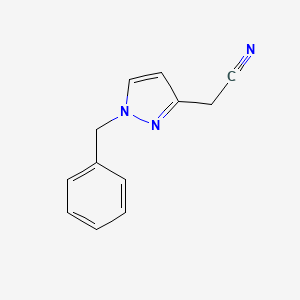
![2-(4-methoxyphenyl)-N'-[(E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11715036.png)
![N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide](/img/structure/B11715037.png)
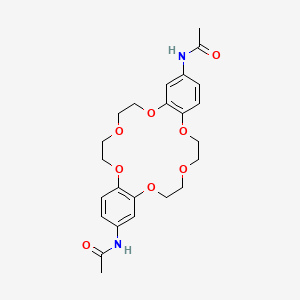
![1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B11715049.png)

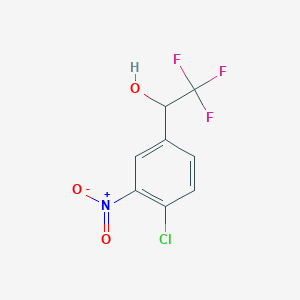
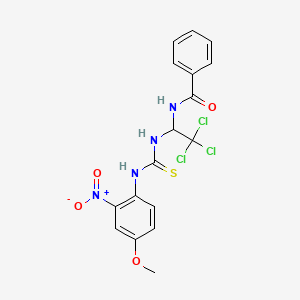
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine](/img/structure/B11715066.png)
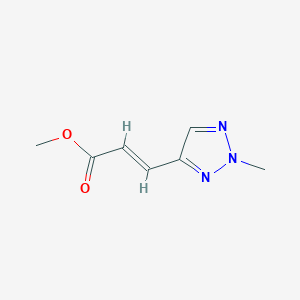
![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11715079.png)
